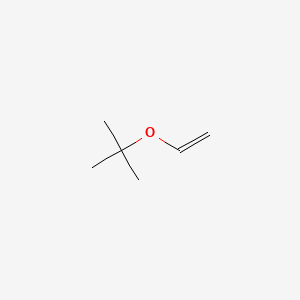

tert-Butyl vinyl ether

カタログ番号 B1585547

:

926-02-3

分子量: 100.16 g/mol

InChIキー: PGYJSURPYAAOMM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07425599B2

Procedure details

Into a 30 ml round-bottom flask with two necks equipped with a three-way cock, in which the air had been replaced with nitrogen gas, there were added 2.15 mg (3.3×10−3 mmol) of acenaphthylene heptacarbonyl ruthenium (the polynuclear ruthenium-carbonyl complex as expressed by the formula (V): hereinafter sometimes referred to simply as the “Ru complex”) as the catalyst, 0.05 ml of 1,4-dioxane as the solvent, and 0.050 ml (0.33 mmol) of dimethylphenylsilane (HSiMe2Ph) as the silane compound. After stirring at room temperature (25° C.) for thirty minutes, there was added 0.43 ml (3.3 mmol) of tert-butyl vinyl ether (tBuVE) as the vinyl ether compound. The resultant solution was stirred at room temperature for ten minutes, and then the 1,4-dioxane and the excess phenyldimethyl silane were distilled off. Into the residual viscous liquid was dissolved in 2 ml of hexane. Following the addition of methanol 6 ml, the resultant white deposit was subjected to drying in vacuo, to yield a white solid material, 277 mg (92%). The molecular weight of the white solid material was determined by GPC, and the material was also subjected to the measurement of IR, 1H and 13C NMR spectra. FIG. 2 shows the GPC chart. The assignment of the IR and NMR data are summarized below. From these results the white solid material was identified to be polyvinyl tert-butyl ether.

[Compound]

Name

acenaphthylene heptacarbonyl ruthenium

Quantity

2.15 mg

Type

reactant

Reaction Step One

[Compound]

Name

( V )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

resultant solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

C[SiH](C)[C:3]1[CH:8]=[CH:7][CH:6]=CC=1.[SiH4].C(O[C:14]([CH3:17])([CH3:16])C)=C.[CH:18]([O:20]C=C)=C.C(OC(C)(C)C)(C)(C)C>O1CCOCC1>[CH2:18]([O:20][CH2:6][CH2:7][CH2:8][CH3:3])[CH2:17][CH2:14][CH3:16]

|

Inputs

Step One

[Compound]

|

Name

|

acenaphthylene heptacarbonyl ruthenium

|

|

Quantity

|

2.15 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

( V )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0.05 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[SiH](C1=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SiH4]

|

Step Five

|

Name

|

|

|

Quantity

|

0.43 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OC(C)(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OC=C

|

Step Six

[Compound]

|

Name

|

resultant solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(C)(C)C

|

Step Eight

|

Name

|

|

|

Quantity

|

0.05 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring at room temperature (25° C.) for thirty minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 30 ml round-bottom flask with two necks equipped with a three-way cock, in which the air

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the 1,4-dioxane and the excess phenyldimethyl silane were distilled off

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Into the residual viscous liquid was dissolved in 2 ml of hexane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition of methanol 6 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to drying in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a white solid material, 277 mg (92%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

From these results the white solid material

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCC)OCCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |